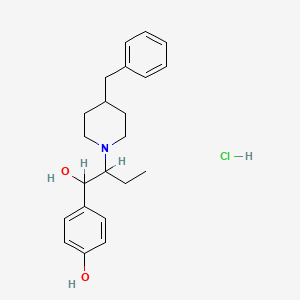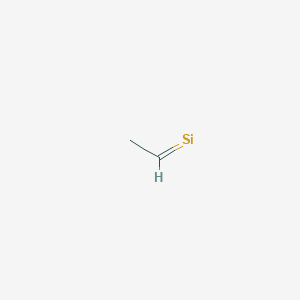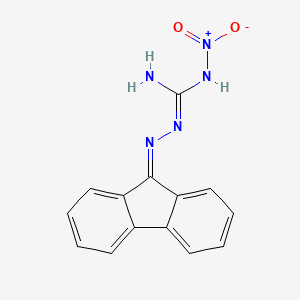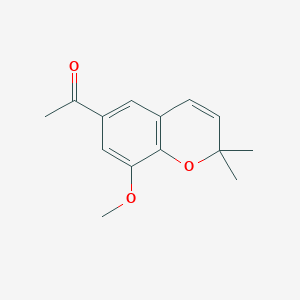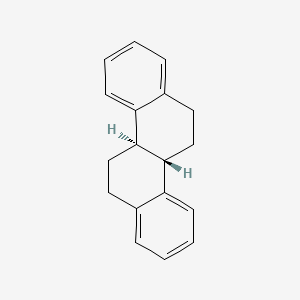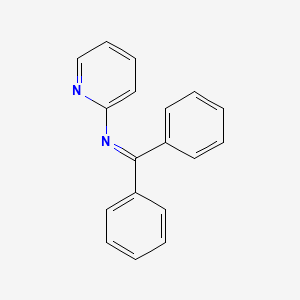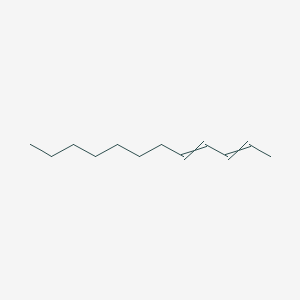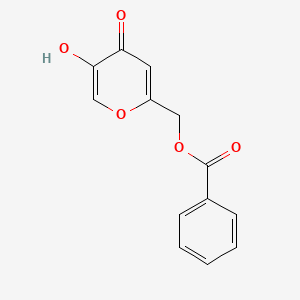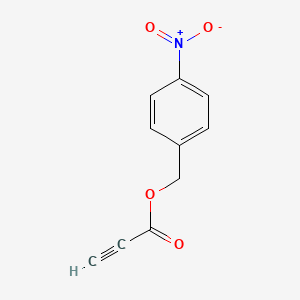
(4-Nitrophenyl)methyl prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl prop-2-ynoate is an organic compound with the molecular formula C10H7NO4. It is characterized by the presence of a nitrophenyl group attached to a methyl prop-2-ynoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl prop-2-ynoate typically involves the esterification of 4-nitrobenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The alkyne moiety can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).
Major Products
Reduction: 4-Aminophenylmethyl prop-2-ynoate.
Substitution: Corresponding amides or esters.
Addition: Dihalogenated or halogenated derivatives.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl prop-2-ynoate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The alkyne moiety can undergo addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of specific catalysts and reagents that target the functional groups of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the alkyne moiety.
4-Nitrobenzyl alcohol: Similar in structure but lacks the ester and alkyne moieties.
4-Nitrobenzyl bromide: Similar in structure but contains a bromide group instead of the ester and alkyne moieties.
Uniqueness
(4-Nitrophenyl)methyl prop-2-ynoate is unique due to the presence of both a nitrophenyl group and an alkyne moiety. This combination of functional groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .
Propriétés
Numéro CAS |
34846-03-2 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl prop-2-ynoate |
InChI |
InChI=1S/C10H7NO4/c1-2-10(12)15-7-8-3-5-9(6-4-8)11(13)14/h1,3-6H,7H2 |
Clé InChI |
SARACICUNSZHSR-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
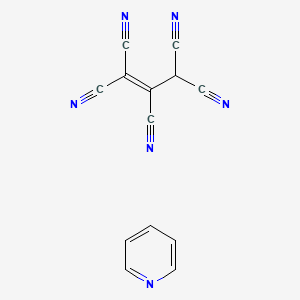
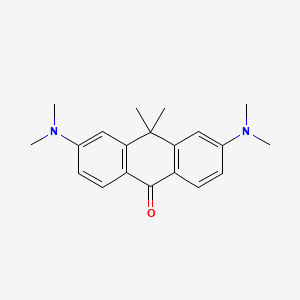
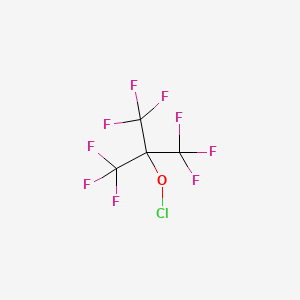
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
